4-(tert-Butoxycarbonyl)-1-(3-methylthiophene-2-carbonyl)piperazine-2-carboxylic acid
Description
This compound belongs to the class of substituted piperazine derivatives, characterized by a piperazine ring functionalized with a tert-butoxycarbonyl (Boc) group at the 4-position and a 3-methylthiophene-2-carbonyl moiety at the 1-position. The carboxylic acid group at the 2-position enhances its polarity, making it suitable for further derivatization in drug discovery or coordination chemistry. Its structure combines a rigid aromatic thiophene ring with a flexible piperazine backbone, enabling diverse interactions in biological or material systems .
Key structural features:
- Boc protection: Enhances solubility and stability during synthesis.
- Carboxylic acid: Facilitates salt formation or covalent conjugation (e.g., amide coupling).
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(3-methylthiophene-2-carbonyl)piperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-10-5-8-24-12(10)13(19)18-7-6-17(9-11(18)14(20)21)15(22)23-16(2,3)4/h5,8,11H,6-7,9H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBYOVLWFZJNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCN(CC2C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-1-(3-methylthiophene-2-carbonyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor.
Introduction of tert-Butoxycarbonyl Group: Using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Attachment of 3-Methylthiophene-2-Carbonyl Group: Through acylation reactions using 3-methylthiophene-2-carbonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Nucleophilic substitution reactions might occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles like amines or alkoxides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, it might be used to study the interactions of piperazine derivatives with biological targets, such as enzymes or receptors.
Medicine
Potential medicinal applications could include the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Industry
In industry, it might be used in the production of specialty chemicals or as a building block for advanced materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
Table 1: Substituent Comparison
Key Observations :
- Electronic Effects : The 3-methylthiophene group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing trifluoromethyl or dichlorophenyl groups in analogs .
- Biological Activity : Dichlorophenyl and pyrrolopyrimidine derivatives show higher antiviral or kinase inhibition activity due to enhanced hydrophobic interactions .
- Synthetic Utility : Propargyl-substituted analogs are preferred for modular derivatization via Huisgen cycloaddition .
Physicochemical and Spectroscopic Properties
Table 2: NMR and HRMS Data Comparison
- Thiophene vs. Aryl Rings : The thiophene’s sulfur atom deshields adjacent carbons, resulting in distinct $^{13}\text{C}$ shifts compared to chlorophenyl or pyrimidine analogs .
- HRMS Accuracy : Discrepancies between calculated and observed values (e.g., 516.1201 vs. 515.1127 in ) highlight the need for high-resolution instrumentation .
Biological Activity
4-(tert-Butoxycarbonyl)-1-(3-methylthiophene-2-carbonyl)piperazine-2-carboxylic acid, also known as Boc-piperazine derivative, is a compound of increasing interest in medicinal chemistry due to its structural features that may confer significant biological activity. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
With a molecular weight of approximately 324.44 g/mol. The structure includes a piperazine ring, which is often associated with neuropharmacological effects, and a thiophene moiety that may enhance biological interactions through π-π stacking.
Structural Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl methyl(piperidin-4-yl)carbamate | Piperidine ring, tert-butyl group | Lacks thiophene substitution |
| Methyl(1-(3-thiophenecarbonyl)piperidin-4-yl)carbamate | Thiophene carbonyl substitution | Different substituent on thiophene |
| N-(tert-butoxycarbonyl)-piperidine | Piperidine ring with tert-butoxycarbonyl group | No thiophene component |
This comparison highlights the unique combination of piperazine and thiophene in the compound, which may contribute to distinct biological properties not found in other similar compounds .
Preliminary studies suggest that this compound may interact with various receptors in the central nervous system (CNS), including opioid and serotonin receptors. These interactions are crucial for understanding its potential as a therapeutic agent for CNS disorders.
Potential Pharmacological Effects
- Analgesic Properties : Compounds containing piperazine rings have been investigated for their analgesic effects. The presence of the thiophene moiety may enhance these effects through improved receptor binding.
- Anti-inflammatory Activity : Initial findings indicate potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Neuropharmacological Effects : The structural features suggest possible applications in treating neurodegenerative diseases or psychiatric disorders by modulating neurotransmitter systems.
In Vitro Studies
In vitro assays are essential for assessing the biological activity of this compound. Molecular docking studies can provide insights into binding affinities with specific targets, helping to elucidate its mechanism of action.
Example Study
A study on related piperazine derivatives demonstrated that they could inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous lipids involved in pain modulation . This suggests that this compound may exhibit similar properties.
Case Studies and Research Findings
Research has focused on synthesizing and evaluating the biological activities of piperazine derivatives, including this compound. Here are some notable findings:
- Molecular Docking Studies : In silico docking studies have indicated favorable interactions between the compound and various CNS receptors, suggesting its potential as a lead compound for further development.
- Biological Assays : Preliminary biological assays have shown promise in terms of analgesic and anti-inflammatory effects, warranting further investigation .
- Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to optimize the pharmacological profile by modifying structural components to enhance efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
